

Application Note: Quantification of N-Cholyl-L-alanine using HPLC-MS

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Compound of Interest

Compound Name: *N-Cholyl-L-alanine*

Cat. No.: *B15572821*

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Introduction

N-Cholyl-L-alanine is an N-acyl amino acid, a class of signaling molecules involved in various physiological processes. Accurate quantification of **N-Cholyl-L-alanine** in biological matrices is crucial for understanding its role in metabolic pathways and for drug development. This application note provides a detailed protocol for the sensitive and selective quantification of **N-Cholyl-L-alanine** using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The method is designed for researchers, scientists, and drug development professionals.

Experimental Protocols

This section details the methodologies for sample preparation, HPLC separation, and MS/MS detection of **N-Cholyl-L-alanine**.

1. Sample Preparation

A protein precipitation method is employed for the extraction of **N-Cholyl-L-alanine** from plasma samples.

- Reagents and Materials:
 - Acetonitrile (ACN), HPLC grade
 - Methanol (MeOH), HPLC grade

- Formic acid (FA), LC-MS grade
- Water, LC-MS grade
- **N-Cholyl-L-alanine** standard
- Internal Standard (IS) (e.g., a deuterated analog or a structurally similar compound)
- Microcentrifuge tubes (1.5 mL)
- Pipettes and tips
- Vortex mixer
- Centrifuge
- Procedure:
 - Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
 - Add 10 µL of internal standard working solution.
 - Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.
 - Vortex the mixture for 1 minute.
 - Centrifuge at 14,000 rpm for 10 minutes at 4°C.
 - Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
 - Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid).
 - Vortex for 30 seconds and transfer to an HPLC vial for analysis.

2. HPLC-MS/MS Analysis

The analysis is performed using a reverse-phase HPLC system coupled to a triple quadrupole mass spectrometer.

- HPLC Conditions:
 - Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 μ m) is suitable for retaining and separating **N-Cholyl-L-alanine** from other matrix components.
 - Mobile Phase A: 0.1% Formic Acid in Water
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile
 - Gradient: A typical gradient would start at a low percentage of organic phase, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.^[1]
 - Flow Rate: 0.4 mL/min
 - Injection Volume: 5 μ L
 - Column Temperature: 40°C
- MS/MS Conditions:
 - Ionization Mode: Electrospray Ionization (ESI), Positive
 - Scan Type: Multiple Reaction Monitoring (MRM)
 - Ion Source Parameters: Optimized for the specific instrument, including parameters like capillary voltage, source temperature, and gas flows.
 - MRM Transitions: The precursor ion for **N-Cholyl-L-alanine** (C₂₇H₄₅NO₆, Molecular Weight: 479.65 g/mol) would be [M+H]⁺ at m/z 480.3. Product ions would be determined by fragmentation of the parent molecule. A plausible fragmentation would involve the loss of the alanine moiety.

Data Presentation

The quantitative performance of the method should be evaluated according to standard validation guidelines.[2][3] The following tables summarize the expected quantitative data for the analysis of **N-CholyI-L-alanine**.

Table 1: HPLC Gradient Program

Time (min)	% Mobile Phase A	% Mobile Phase B
0.0	95	5
1.0	95	5
8.0	5	95
10.0	5	95
10.1	95	5
12.0	95	5

Table 2: MS/MS MRM Transitions

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Collision Energy (eV)
N-CholyI-L-alanine	480.3	User Determined	100	User Optimized
Internal Standard	User Defined	User Determined	100	User Optimized

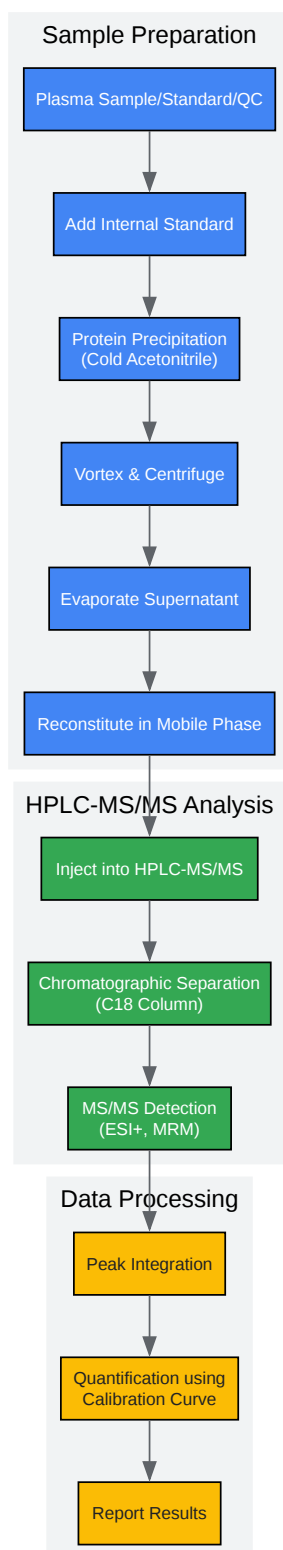
Table 3: Method Validation Parameters

Parameter	Acceptance Criteria	Result
Linearity		
Calibration Range	-	1 - 1000 ng/mL
Correlation Coefficient (r^2)	≥ 0.99	> 0.995
Precision & Accuracy		
LLOQ (1 ng/mL)	Precision: $\leq 20\%$ RSD, Accuracy: 80-120%	Within limits
LQC (3 ng/mL)	Precision: $\leq 15\%$ RSD, Accuracy: 85-115%	Within limits
MQC (500 ng/mL)	Precision: $\leq 15\%$ RSD, Accuracy: 85-115%	Within limits
HQC (800 ng/mL)	Precision: $\leq 15\%$ RSD, Accuracy: 85-115%	Within limits
Recovery	Consistent and reproducible	$> 85\%$
Matrix Effect	$CV \leq 15\%$	Within limits

Visualizations

Experimental Workflow for **N-Cholyl-L-alanine** Quantification

Experimental Workflow for N-Cholyl-L-alanine Quantification

[Click to download full resolution via product page](#)Caption: Workflow for **N-Cholyl-L-alanine** quantification.

Disclaimer: This application note provides a general protocol. Specific parameters should be optimized for the instrumentation and matrices used in your laboratory.

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